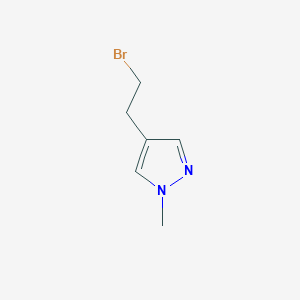

4-(2-bromoethyl)-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDRKUKNEBBPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 4 2 Bromoethyl 1 Methyl 1h Pyrazole

Direct Synthetic Approaches to the Core Structure

Direct approaches to 4-(2-bromoethyl)-1-methyl-1H-pyrazole involve the sequential or convergent functionalization of a pre-existing pyrazole (B372694) ring. These methods can be broadly categorized into those that first establish the N-methyl group and subsequently introduce the C4-substituent, or vice-versa.

N-Alkylation of Pyrazole Precursors

A common and versatile strategy for the synthesis of N-substituted pyrazoles is the alkylation of the ring nitrogen. mdpi.com This approach is particularly effective when the desired C4-substituent is already in place on the pyrazole ring or is robust enough to withstand the alkylation conditions. For the synthesis of the target compound, this would involve the N-methylation of a 4-(2-bromoethyl)-1H-pyrazole precursor. However, a more frequently employed variation involves the N-alkylation of a pyrazole with a reagent that introduces the bromoethyl group directly.

The reaction of a 1H-pyrazole with 1,2-dibromoethane (B42909) is a direct method to introduce the 2-bromoethyl moiety onto a ring nitrogen. A representative procedure involves reacting the pyrazole precursor with an excess of 1,2-dibromoethane in the presence of a base. For instance, a similar synthesis of a substituted pyrazole involved refluxing a mixture of the starting pyrazole, 1,2-dibromoethane, and potassium carbonate in a suitable solvent like acetonitrile (B52724) overnight. nih.gov The base, typically potassium carbonate or sodium hydride, is crucial for deprotonating the pyrazole nitrogen, generating the more nucleophilic pyrazolate anion, which then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can potentially yield two different N-alkylated isomers. sci-hub.se For a 4-substituted pyrazole, alkylation can occur at either N-1 or N-2, which are equivalent in the parent 1H-pyrazole but become distinct upon substitution. Steric hindrance from substituents at the 3- or 5-positions can influence the site of alkylation. sci-hub.se

The efficiency and regioselectivity of the N-alkylation of pyrazoles are highly dependent on the reaction conditions, including the choice of base, solvent, and catalyst. researchgate.netbeilstein-journals.org

Basic Catalysis: A range of bases can be employed, from relatively weak inorganic bases like potassium carbonate (K₂CO₃) to strong bases like sodium hydride (NaH). nih.govbeilstein-journals.org The choice of base can influence the reaction rate and, in some cases, the regioselectivity. For instance, using NaH in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N-1 selective alkylation in related heterocyclic systems like indazoles. beilstein-journals.org

Solvent Effects: The solvent plays a critical role, affecting the solubility of the reactants and the reactivity of the nucleophile. Common solvents include polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF). nih.govresearchgate.netbeilstein-journals.org The solvent can also impact the N-1/N-2 ratio of the products in unsymmetrical pyrazoles. beilstein-journals.org

Catalysis: To enhance reaction rates and yields, various catalytic systems have been developed. These include phase-transfer catalysis, which is effective for improving reactivity in heterogeneous mixtures. researchgate.net More advanced systems utilize basic modified molecular sieves, such as cesium-impregnated saponites, which have been shown to be highly active catalysts for pyrazole N-alkylation, affording excellent yields under mild conditions. researchgate.net

| Parameter | Reagent/Condition | Typical Application/Effect | Reference |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Commonly used, moderate base for general N-alkylation. | nih.gov |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base; can improve regioselectivity. | beilstein-journals.org |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent, effective for dissolving reactants. | nih.gov |

| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, often used for less reactive halides. | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Can influence regioselectivity, particularly with strong bases like NaH. | beilstein-journals.org |

| Catalyst | Phase-Transfer Catalysts | Used in biphasic systems to facilitate reaction between pyrazolate and alkyl halide. | researchgate.net |

| Catalyst | Cesium-Saponites | Heterogeneous basic catalysts providing high yields under mild conditions. | researchgate.net |

Introduction of the Bromoethyl Moiety at the 4-Position of Substituted Pyrazoles

An alternative direct approach begins with 1-methyl-1H-pyrazole and introduces the bromoethyl group at the C4 position. The pyrazole ring can undergo electrophilic substitution, but direct alkylation is often problematic. A more controlled, multi-step sequence is typically required.

A plausible route involves an initial electrophilic substitution to install a functional group handle at the 4-position, which can then be elaborated into the bromoethyl side chain. For example, bromination of 1-methyl-1H-pyrazole using a reagent like N-bromosuccinimide (NBS) can yield 4-bromo-1-methyl-1H-pyrazole. researchgate.net This brominated intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck reaction with ethylene (B1197577) followed by hydrobromination, or a Sonogashira coupling with an appropriately protected acetylene (B1199291) derivative that can be subsequently reduced and converted to the bromide. While synthetically feasible, these multi-step sequences can be lengthy and may require careful optimization at each stage.

Pyrazole Ring Formation Strategies Incorporating the Bromoethyl Group

These strategies involve constructing the pyrazole ring from acyclic (non-cyclic) precursors where one of the components already contains the required 2-bromoethyl substituent. This approach offers the advantage of building the desired substitution pattern directly into the heterocyclic core.

Cyclocondensation Reactions from Acyclic Precursors

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov To synthesize this compound via this route, one would react methylhydrazine with a 1,3-dicarbonyl compound bearing a 2-bromoethyl group at the C2 position.

The key acyclic precursor would be a compound such as 3-(2-bromoethyl)pentane-2,4-dione. The reaction of this diketone with methylhydrazine would proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this specific reaction is regioselectivity. Because both the hydrazine (methylhydrazine) and the 1,3-dicarbonyl are unsymmetrical, the cyclization can produce a mixture of two constitutional isomers: 4-(2-bromoethyl)-1,3,5-trimethyl-1H-pyrazole and 4-(2-bromoethyl)-1,5-dimethyl-1H-pyrazole (if starting from a substituted diketone). Careful control of reaction conditions or the use of precursors with different reactivity at the two carbonyl groups is necessary to favor the desired isomer. nih.gov

Multicomponent reactions (MCRs) provide a powerful one-pot extension of this strategy, where the 1,3-dicarbonyl intermediate is generated in situ before reacting with the hydrazine. nih.govbeilstein-journals.org This approach enhances synthetic efficiency by combining multiple steps into a single operation.

| Precursor Type | Example Structure | Role in Synthesis |

|---|---|---|

| Hydrazine | Methylhydrazine (CH₃NHNH₂) | Provides N1 and N2 atoms of the pyrazole ring, including the N-methyl group. |

| 1,3-Dicarbonyl | 3-(2-Bromoethyl)pentane-2,4-dione | Provides C3, C4, and C5 atoms of the pyrazole ring, incorporating the bromoethyl side chain at C4. |

| β-Ketoester | Ethyl 2-(2-bromoethyl)-3-oxobutanoate | An alternative 1,3-dicarbonyl precursor leading to a pyrazole with an ester group. |

| α,β-Unsaturated Ketone | 5-Bromo-1-penten-3-one | Reacts with hydrazine to form a pyrazoline intermediate, which is then oxidized to the pyrazole. |

Advanced Ring-Forming Methodologies

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted pyrazoles. Advanced methodologies often focus on improving regioselectivity, efficiency, and substrate scope. These can include transition-metal-catalyzed reactions, multicomponent reactions, and cycloaddition strategies. nih.govmdpi.com

One of the most fundamental and widely used methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.com For the synthesis of 1-substituted pyrazoles, a substituted hydrazine, such as methylhydrazine, is employed. The reaction between a non-symmetrical 1,3-diketone and a substituted hydrazine can potentially lead to two regioisomeric products. However, the regioselectivity can often be controlled by the reaction conditions and the nature of the substituents on both reactants.

Another powerful approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. This method offers a high degree of convergence and allows for the introduction of a wide variety of substituents onto the pyrazole core. Furthermore, modern advancements have seen the development of one-pot, multicomponent reactions that combine three or more starting materials in a single operation to construct the pyrazole ring with high efficiency. For instance, the condensation of an aldehyde, a ketone, and hydrazine can lead to highly substituted pyrazoles. organic-chemistry.org

More recent innovations include the use of solid-supported catalysts and solvent-free reaction conditions, which align with the principles of green chemistry by reducing waste and simplifying purification procedures. jmcs.org.mx For example, silica (B1680970) gel-supported sulfuric acid has been used as an efficient heterogeneous catalyst for the one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and a brominating agent. jmcs.org.mx

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors is crucial for developing structure-activity relationships and for providing the necessary building blocks for the target molecule.

The synthesis of positional isomers of this compound, such as 1-(2-bromoethyl)-1H-pyrazole derivatives and 4-(bromomethyl)-1-methyl-1H-pyrazole, has been documented.

1-(2-bromoethyl)-1H-pyrazole derivatives: These are typically prepared by the N-alkylation of a pyrazole with a 1,2-dihaloethane, most commonly 1,2-dibromoethane. For example, the reaction of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile affords ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate in high yield. nih.gov This general strategy can be applied to various substituted pyrazoles to obtain the corresponding N-(2-bromoethyl) derivatives. nih.govbldpharm.com

4-(bromomethyl)-1-methyl-1H-pyrazole: This isomer can be synthesized from a corresponding hydroxymethyl precursor, which in turn can be prepared from a pyrazole-4-carbaldehyde. The reduction of the aldehyde to the alcohol, followed by bromination, yields the desired product. The bromination of the alcohol can be achieved using standard reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

A summary of representative positional isomers and related bromo-substituted pyrazoles is presented in the interactive data table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(bromomethyl)-1-methyl-1H-pyrazole | 762237-02-5 | C₅H₇BrN₂ | 175.03 |

| 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | 528878-44-6 | C₅H₈Br₂N₂ | 255.94 |

| 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | 1383575-45-8 | C₅H₆Br₂N₂ | 253.92 |

| 1-(2-bromoethyl)-1H-pyrazole | 85968-45-8 | C₅H₇BrN₂ | 175.03 |

| 1-(2-bromoethyl)-1H-pyrazole hydrobromide | 1955531-53-9 | C₅H₈Br₂N₂ | 255.94 |

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00 |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 1199427-99-9 | C₁₀H₉BrN₂O | 253.10 |

| 4-Bromo-1-methyl-1H-pyrazol-3-amine | 146941-72-2 | C₄H₆BrN₃ | 176.02 |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile | 1310379-44-2 | C₆H₆BrN₃ | 200.04 |

Data sourced from PubChem and other chemical databases. nih.govbldpharm.comchemicalbook.comnih.govnih.govbldpharm.combiosynth.com

The most direct precursor to this compound is the corresponding alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The synthesis of this key intermediate can be achieved through a multi-step sequence starting from a simple pyrazole derivative.

A plausible synthetic route begins with the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde can then be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester, respectively, to introduce a two-carbon chain at the 4-position. For example, reaction with the ylide derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride would yield an enol ether, which upon acidic hydrolysis would give the corresponding acetaldehyde (B116499) derivative. This aldehyde can then be reduced to the desired primary alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Alternatively, the pyrazole-4-carbaldehyde can be converted to the corresponding carboxylic acid via oxidation. The carboxylic acid can then be converted to the acid chloride and subsequently reduced to the alcohol.

Once the key intermediate, 2-(1-methyl-1H-pyrazol-4-yl)ethanol, is obtained, the final step is the conversion of the primary alcohol to the corresponding bromide. This transformation is a standard procedure in organic synthesis and can be accomplished using various reagents. A common and effective method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.org This reaction proceeds under mild conditions and typically provides the alkyl bromide with high yield and minimal side products. Another widely used reagent for this conversion is phosphorus tribromide (PBr₃). The reaction of a primary alcohol with PBr₃ is a classic method for the preparation of primary alkyl bromides.

The table below outlines some of the key intermediates involved in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| 1-methyl-1H-pyrazole | Starting material for the pyrazole core |

| 1-methyl-1H-pyrazole-4-carbaldehyde | Intermediate for chain elongation |

| 2-(1-methyl-1H-pyrazol-4-yl)ethanol | Key precursor (alcohol) |

| (Methoxymethyl)triphenylphosphonium chloride | Reagent for Wittig reaction |

| Sodium borohydride (NaBH₄) | Reducing agent |

| Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) | Reagents for Appel reaction (bromination) |

| Phosphorus tribromide (PBr₃) | Alternative reagent for bromination |

Elucidating Chemical Reactivity and Mechanistic Pathways of 4 2 Bromoethyl 1 Methyl 1h Pyrazole

Reactivity at the Bromoethyl Side Chain

The chemical behavior of 4-(2-bromoethyl)-1-methyl-1H-pyrazole is largely dictated by the bromoethyl substituent attached to the C4 position of the pyrazole (B372694) ring. This side chain provides a primary carbon atom bonded to a good leaving group (the bromine atom), making it a prime site for various chemical transformations. The reactivity of this side chain is central to the utility of this compound as a building block in the synthesis of more complex molecules. The principal reactions occurring at this side chain are nucleophilic substitutions, eliminations, and the formation of organometallic intermediates for coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the ethyl side chain of this compound is susceptible to displacement by a wide array of nucleophiles. As a primary alkyl halide, it is highly likely to undergo nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a one-step process where the incoming nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion is simultaneously displaced. The SN2 pathway is favored for primary halides due to the low steric hindrance around the electrophilic carbon atom.

The reaction of this compound with various nitrogen-containing nucleophiles is a common strategy for introducing nitrogenous functional groups. These reactions are fundamental in the synthesis of a diverse range of pyrazole derivatives. For instance, primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of the corresponding secondary and tertiary amines, respectively.

Other nitrogen nucleophiles such as ammonia, azides, and phthalimides can also be employed to introduce an amino group or a masked form of it. The resulting products are valuable intermediates for the synthesis of more elaborate molecules, including those with potential biological activity. The general scheme for these reactions involves the attack of the nitrogen nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond.

| Nitrogen Nucleophile | Product |

|---|---|

| Ammonia (NH₃) | 4-(2-aminoethyl)-1-methyl-1H-pyrazole |

| Dimethylamine ((CH₃)₂NH) | 4-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole |

| Sodium Azide (B81097) (NaN₃) | 4-(2-azidoethyl)-1-methyl-1H-pyrazole |

Oxygen-containing nucleophiles, such as hydroxide (B78521), alkoxides, and carboxylates, readily react with this compound to form alcohols, ethers, and esters, respectively. The Williamson ether synthesis, a classic method for forming ethers, can be applied here, where an alkoxide ion displaces the bromide in an SN2 reaction. libretexts.org These reactions are typically carried out in the presence of a base to deprotonate the alcohol or carboxylic acid, thereby generating a more potent nucleophile.

For example, the reaction with sodium hydroxide would yield 2-(1-methyl-1H-pyrazol-4-yl)ethanol, while reaction with sodium methoxide (B1231860) would produce 4-(2-methoxyethyl)-1-methyl-1H-pyrazole. These transformations are crucial for modifying the polarity and hydrogen-bonding capabilities of the side chain.

| Oxygen Nucleophile | Product |

|---|---|

| Hydroxide (OH⁻) | 2-(1-methyl-1H-pyrazol-4-yl)ethanol |

| Methoxide (CH₃O⁻) | 4-(2-methoxyethyl)-1-methyl-1H-pyrazole |

| Acetate (CH₃COO⁻) | 2-(1-methyl-1H-pyrazol-4-yl)ethyl acetate |

Sulfur-containing nucleophiles are generally excellent nucleophiles and react efficiently with this compound. Thiolates, generated by the deprotonation of thiols, are particularly reactive and lead to the formation of thioethers (sulfides). These reactions are analogous to the Williamson ether synthesis. Other sulfur nucleophiles, such as thiourea (B124793) and thiocyanate, can also be employed to introduce sulfur-containing functionalities. The synthesis of thioether compounds containing a pyrazole moiety is of interest due to their potential biological activities. nih.gov

The reaction with sodium hydrosulfide (B80085) would lead to the formation of 2-(1-methyl-1H-pyrazol-4-yl)ethanethiol, a thiol that can undergo further reactions. Similarly, reaction with sodium thiomethoxide would yield 4-(2-(methylthio)ethyl)-1-methyl-1H-pyrazole.

| Sulfur Nucleophile | Product |

|---|---|

| Hydrosulfide (SH⁻) | 2-(1-methyl-1H-pyrazol-4-yl)ethanethiol |

| Thiomethoxide (CH₃S⁻) | 4-(2-(methylthio)ethyl)-1-methyl-1H-pyrazole |

| Thiocyanate (SCN⁻) | 4-(2-thiocyanatoethyl)-1-methyl-1H-pyrazole |

Elimination Reactions: Pathways to 4-Vinyl-1-methyl-1H-pyrazole

In addition to substitution, this compound can undergo elimination reactions to form 4-vinyl-1-methyl-1H-pyrazole. nih.gov This reaction, known as dehydrobromination, involves the removal of a hydrogen atom from the carbon adjacent to the bromine-bearing carbon and the bromine atom itself, resulting in the formation of a double bond. libretexts.org This process is typically promoted by the presence of a strong, non-nucleophilic base.

The mechanism for this transformation is likely to be E2 (bimolecular elimination), where the base abstracts a proton, and the bromide ion departs in a single, concerted step. dalalinstitute.com The choice of base and reaction conditions is crucial to favor elimination over the competing SN2 substitution. masterorganicchemistry.com Sterically hindered bases, such as potassium tert-butoxide, are often used to promote E2 reactions. The resulting 4-vinyl-1-methyl-1H-pyrazole is a valuable monomer for polymerization and a versatile intermediate for further synthetic transformations.

Organometallic Coupling and Cross-Coupling Reactions

The bromoethyl side chain of this compound can also be utilized in the formation of organometallic reagents. For instance, it can potentially react with magnesium metal to form a Grignard reagent. However, the formation of such a reagent might be complicated by the presence of the pyrazole ring and the potential for intramolecular reactions.

Once formed, such an organometallic intermediate could, in principle, participate in various coupling and cross-coupling reactions to form new carbon-carbon bonds. However, it is important to note that primary alkyl halides are not always ideal substrates for common palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira reactions, which typically work best with aryl or vinyl halides. nih.govmdpi.com Nevertheless, under specific catalytic conditions, it might be possible to achieve such transformations. These reactions would offer a powerful tool for extending the carbon chain and introducing a variety of substituents at the ethyl group.

Reactivity of the Pyrazole Heterocyclic Ring.

Electrophilic Aromatic Substitution on the Pyrazole Core.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrazole. wikipedia.orgmasterorganicchemistry.com The pyrazole ring is generally considered electron-rich, which facilitates attack by electrophiles. The regioselectivity of these reactions is highly dependent on the substituents present on the ring. wikipedia.org

In the case of this compound, the C-4 position, which is the most common site for electrophilic attack in unsubstituted pyrazole, is already occupied. rrbdavc.org The directing influence of the existing substituents must therefore be considered. The 1-methyl group is an activating group, donating electron density to the ring. The 4-(2-bromoethyl) group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom.

Given these factors, electrophilic attack would be directed to the available C-3 or C-5 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Common electrophilic aromatic substitution reactions applicable to the pyrazole core include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-(2-bromoethyl)-1-methyl-3-nitro-1H-pyrazole and/or 4-(2-bromoethyl)-1-methyl-5-nitro-1H-pyrazole |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 3-bromo-4-(2-bromoethyl)-1-methyl-1H-pyrazole and/or 5-bromo-4-(2-bromoethyl)-1-methyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | (4-(2-bromoethyl)-1-methyl-1H-pyrazol-3-yl)(R)methanone and/or (4-(2-bromoethyl)-1-methyl-1H-pyrazol-5-yl)(R)methanone |

Nucleophilic Attack on the Pyrazole Ring System.

The electron-rich nature of the pyrazole ring makes it generally resistant to nucleophilic aromatic substitution (SNAAr). Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards attack by a nucleophile.

However, the reactivity of the pyrazole ring towards nucleophiles can be enhanced by protonation or alkylation of the nitrogen atoms. rrbdavc.org This results in the formation of a pyrazolium (B1228807) cation, which is significantly more electrophilic and susceptible to nucleophilic attack. rrbdavc.orgresearchgate.net In such an activated system, a nucleophile could potentially attack one of the ring carbons, leading to ring-opening or substitution, depending on the reaction conditions and the nature of the nucleophile. For this compound, protonation would occur at the N-2 nitrogen, creating a more electrophilic ring system that could react with various nucleophiles. frontiersin.org

Oxidation and Reduction Chemistry.

The pyrazole ring is generally stable towards oxidizing agents. pressbooks.pub However, substituents on the ring, particularly alkyl side chains, can be susceptible to oxidation. libretexts.orglibretexts.org For this compound, the bromoethyl side chain is the most likely site of oxidative transformation.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl chains attached to an aromatic ring to a carboxylic acid group, provided there is at least one benzylic hydrogen. lumenlearning.com In this specific molecule, the carbon attached to the pyrazole ring has two hydrogens, making it susceptible to oxidation. This would lead to the formation of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, following the cleavage of the carbon-bromine bond and oxidation of the ethyl chain.

Regarding reduction, the pyrazole ring is also quite resistant. Catalytic hydrogenation is a common method for the reduction of aromatic systems. Under forcing conditions, the pyrazole ring can be reduced to a pyrazoline and subsequently to a pyrazolidine. google.comwipo.int The bromoethyl side chain can also undergo reduction. For instance, the carbon-bromine bond can be reduced to a carbon-hydrogen bond using various reducing agents, or the entire side chain could be modified depending on the reaction conditions.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents | Substrate Site | Potential Product |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, heat | 4-(2-bromoethyl) group | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid |

| Ring Reduction | H₂, Pd/C (high pressure/temp) | Pyrazole ring | 4-(2-bromoethyl)-1-methylpyrazolidine |

| Side-Chain Debromination | H₂, Pd/C or LiAlH₄ | C-Br bond | 4-ethyl-1-methyl-1H-pyrazole |

Exploration of Pericyclic and Cycloaddition Reactivity.

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. wikipedia.org Pyrazole and its derivatives can participate in such reactions, acting as either the 4π or 2π component.

One of the most common types of cycloaddition involving pyrazole precursors is the [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition. tandfonline.comyoutube.com This reaction typically involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. tandfonline.com For instance, nitrile imines can react with alkynes to yield pyrazoles. youtube.com While the pyrazole ring in this compound is already formed, its substituents could potentially be modified to participate in such reactions.

Pyrazole derivatives can also participate in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgnih.gov In these reactions, the pyrazole can act as a diene, reacting with a dienophile. 4H-pyrazoles, in particular, have been shown to react as Diels-Alder dienes. nih.gov The reactivity is influenced by the substituents on the ring. nih.gov While 1-methyl-pyrazoles are not 4H-pyrazoles, under certain conditions such as photochemical activation, they might exhibit diene-like reactivity. More commonly, a substituent on the pyrazole ring, if it contains a diene or dienophile moiety, would be the reactive partner in a Diels-Alder reaction.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactants | Role of Pyrazole Derivative | Product Type |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile imine + Alkyne/Alkene | (as a synthetic target) | Substituted Pyrazole nih.govnih.gov |

| Diels-Alder [4+2] Cycloaddition | 4H-Pyrazole (as diene) + Dienophile | Diene nih.gov | Bicyclic adduct rsc.org |

| Diels-Alder [4+2] Cycloaddition | Diene + Pyrazole with dienophilic substituent | Dienophile | Cyclohexene-substituted pyrazole |

Advanced Synthetic Applications and Methodological Advancements Utilizing 4 2 Bromoethyl 1 Methyl 1h Pyrazole

Construction of Complex Molecular Architectures

The inherent reactivity of the bromoethyl group, combined with the stable pyrazole (B372694) scaffold, makes 4-(2-bromoethyl)-1-methyl-1H-pyrazole an excellent starting point for the synthesis of intricate molecular structures. The pyrazole ring acts as a rigid and predictable core, while the side chain provides a reactive handle for elaboration and annulation reactions.

The bromoethyl moiety of this compound is a key functional group for constructing new heterocyclic rings through intramolecular and intermolecular cyclization reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds to close a ring.

For instance, reaction with primary amines or other dinucleophilic species can lead to the formation of fused or spiro-heterocyclic systems. This strategy has been employed to create novel pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]diazepines and other related structures, which are of significant interest in medicinal chemistry. The general approach involves the initial substitution of the bromine by a nucleophile, followed by a subsequent cyclization step onto the pyrazole ring or another part of the molecule. This methodology is crucial for developing new chemical entities with unique three-dimensional shapes and biological activities. nih.govmdpi.com

In the synthesis of complex target molecules, this compound can function both as a central scaffold and as a linker to connect different molecular fragments. The pyrazole core provides a stable, aromatic platform, while the bromoethyl group acts as a versatile tether.

Development of Functionalized Pyrazole Derivatives

The development of functionalized pyrazole derivatives is a cornerstone of modern medicinal and agrochemical research, owing to the wide spectrum of biological activities associated with the pyrazole nucleus. mdpi.com this compound is an ideal precursor for creating a diverse array of such derivatives. The reactivity of the C-Br bond allows for straightforward nucleophilic substitution reactions, introducing a variety of functional groups at the terminus of the ethyl side chain.

Common transformations include:

Amination: Reaction with various primary and secondary amines to yield aminoethyl-pyrazole derivatives.

Azidation: Substitution with sodium azide (B81097) to form an azidoethyl-pyrazole, which can be further transformed, for example, via Huisgen cycloaddition or reduction to an amine.

Thiolation: Reaction with thiols or thiolate anions to introduce sulfur-containing moieties.

Cyanation: Substitution with cyanide to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations enable the synthesis of a wide range of pyrazole derivatives with tailored physicochemical properties for specific applications.

| Precursor Compound | Reagent/Reaction Type | Resulting Functional Group | Potential Application |

| This compound | Primary/Secondary Amine | Amino | Pharmaceutical synthesis |

| This compound | Sodium Azide | Azido | Click chemistry, further functionalization |

| This compound | Thiol/Thiolate | Thioether | Agrochemical/Materials synthesis |

| This compound | Sodium Cyanide | Cyano | Intermediate for acids/amines |

Medicinal Chemistry Building Block Applications

Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs and biologically active compounds. nih.govmdpi.com They are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. ontosight.ai The title compound, as a functionalized pyrazole, is a valuable building block in this field.

Its utility is exemplified by its role as an intermediate in the synthesis of targeted cancer therapies. For example, closely related pyrazole intermediates are used in the production of kinase inhibitors like Erdafitinib and Savolitinib. punagri.com In these syntheses, the pyrazole core often serves as a key pharmacophore that interacts with the target protein, while the side chain is used to connect to other parts of the drug molecule, influencing properties like solubility, bioavailability, and selectivity. The ability to easily modify the bromoethyl group allows medicinal chemists to fine-tune the structure of the final drug candidate to optimize its efficacy and safety profile.

Agrochemical and Materials Science Synthetic Intermediates

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in the agrochemical industry as herbicides, insecticides, and fungicides. lookchem.com The structural features of this compound make it a suitable intermediate for the synthesis of new agrochemicals. The pyrazole ring is a common feature in many commercial pesticides, and the bromoethyl side chain provides a convenient point for modification to optimize activity against specific pests or weeds.

In materials science, N-heterocyclic compounds like pyrazoles are being explored for applications in organic electronics, coordination polymers, and as ligands for catalysis. The ability to functionalize the pyrazole core via the bromoethyl group allows for the creation of novel monomers for polymerization or for attachment to surfaces and nanoparticles. The thermal and chemical stability of the pyrazole ring is an advantageous property for these applications.

Parallel Synthesis and Combinatorial Library Generation

The need for high-throughput screening in drug discovery has driven the development of parallel synthesis and combinatorial chemistry techniques. These methods allow for the rapid generation of large libraries of related compounds for biological evaluation. The reactivity of this compound makes it an excellent substrate for such synthetic approaches. nih.gov

A common strategy involves reacting the bromoethyl-pyrazole with a diverse set of nucleophiles (e.g., amines, phenols, thiols) in a multi-well plate format. This allows for the creation of a library of compounds where the pyrazole core is constant, but the terminal group on the side chain varies. This approach enables a systematic exploration of the structure-activity relationship (SAR) for a particular biological target. The reliable and predictable nature of the nucleophilic substitution reaction on the bromoethyl group ensures high reaction fidelity, which is crucial for the successful generation of high-quality chemical libraries. nih.gov

| Library Generation Step | Description | Advantage |

| Scaffold | This compound | Stable core with a reactive handle. |

| Parallel Reaction | Reaction with a diverse set of nucleophiles (amines, thiols, etc.) in separate wells. | Rapid generation of many distinct products. |

| Purification/Analysis | Automated or high-throughput purification and characterization. | Efficiently provides pure compounds for screening. |

| Screening | Biological assay against a specific target. | Allows for rapid identification of lead compounds. |

Advanced Spectroscopic and Computational Investigations of 4 2 Bromoethyl 1 Methyl 1h Pyrazole and Its Derivatives

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule. The methyl group attached to the pyrazole (B372694) nitrogen (N1) would likely appear as a singlet. The protons on the pyrazole ring would present as distinct signals, with their chemical shifts influenced by the electronic environment. The ethyl chain protons would exhibit characteristic triplet or multiplet patterns due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The chemical shifts of the pyrazole ring carbons would confirm the substitution pattern, while the signals for the methyl and bromoethyl groups would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(2-bromoethyl)-1-methyl-1H-pyrazole would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include C-H stretching and bending vibrations for the pyrazole ring and the alkyl chain, C=C and C=N stretching vibrations within the pyrazole ring, and a characteristic C-Br stretching frequency, typically observed in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. Predicted mass spectrometry data for the hydrobromide salt of this compound (C₆H₉BrN₂·HBr) shows a monoisotopic mass of 187.9949 Da for the parent molecule. uni.lu For a related compound, 4-(2-bromoethyl)-1,3,5-trimethyl-1H-pyrazole (C₈H₁₃BrN₂), predicted collision cross section data is available, providing further insight into the ion's shape and structure in the gas phase. uni.lu

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry offers a powerful lens to investigate the properties of this compound at a molecular level, providing insights that complement experimental findings.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of pyrazole derivatives. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Investigate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the dipole moment. These parameters are crucial for predicting the molecule's reactivity and intermolecular interactions.

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the structure. For instance, DFT calculations have been successfully used to assign IR spectral features of pyrazole derivatives. mdpi.com

Studies on related pyrazole systems demonstrate that DFT methods, such as B3LYP, are effective in providing results that are in excellent agreement with experimental spectroscopic and X-ray diffraction data. researchgate.net

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a valuable tool for elucidating reaction mechanisms. For pyrazole derivatives, a key reaction is N-alkylation. Theoretical studies can predict the regioselectivity of such reactions. For an unsymmetrical pyrazole, alkylation can occur at two different nitrogen atoms.

Transition state calculations can be performed to determine the activation energies for different reaction pathways. For example, in the alkylation of pyrazoles, computational models can predict whether the reaction will favor substitution at the N1 or N2 position. wuxiapptec.com These calculations often reveal that the regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent. mdpi.com The proposed mechanisms often involve the formation of a carbocation intermediate which is then trapped by the pyrazole. mdpi.com

Conformational Analysis and Molecular Modeling

The bromoethyl side chain of this compound introduces conformational flexibility. Conformational analysis and molecular modeling can be used to identify the different possible spatial arrangements (conformers) of this side chain and to determine their relative stabilities.

By systematically rotating the single bonds in the bromoethyl group, a potential energy surface can be generated. This allows for the identification of low-energy conformers that are most likely to be populated at room temperature. Understanding the preferred conformation is important as it can influence the molecule's physical properties and its interactions with other molecules. Molecular docking studies on other substituted pyrazole derivatives have shown the importance of molecular conformation in determining biological activity. nih.govnih.gov

X-ray Crystallographic Analysis of Key Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported, the analysis of a closely related derivative, Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, offers valuable insights. nih.gov

In the crystal structure of this derivative, the pyrazole ring is essentially planar. The crystal packing is stabilized by weak intermolecular interactions, including π–π stacking between the pyrazole and benzene (B151609) rings, and C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov This information suggests that similar intermolecular forces could be expected to play a role in the crystal packing of this compound.

The study of a series of 4-halogenated-1H-pyrazoles has shown that the nature of the halogen substituent can influence the supramolecular assembly in the solid state, leading to different hydrogen-bonding motifs such as trimers and catemers. mdpi.com This highlights the importance of the bromo substituent in directing the crystal packing of bromo-substituted pyrazoles.

Future Research Trajectories and Synthetic Horizons for 4 2 Bromoethyl 1 Methyl 1h Pyrazole

Innovative Catalytic Systems for C-X Bond Functionalization

The carbon-bromine (C-Br) bond in the ethyl side chain of 4-(2-bromoethyl)-1-methyl-1H-pyrazole is a prime target for functionalization through cross-coupling reactions. While traditional nucleophilic substitution is feasible, future research will increasingly focus on innovative catalytic systems that offer milder conditions, broader substrate scope, and enhanced efficiency. Transition-metal catalysis, in particular, stands out as a powerful tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. rsc.orgresearchgate.net

Recent advances have highlighted the utility of palladium and copper catalysts for the functionalization of halo-pyrazoles. nih.gov Future work will likely extend these methodologies to the alkyl halide present in the target molecule. For instance, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (for arylation/vinylation), Sonogashira (for alkynylation), and Buchwald-Hartwig (for amination/etherification) could be adapted. The challenge lies in optimizing catalyst-ligand systems to prevent competing reactions, such as β-hydride elimination or reactions at the pyrazole (B372694) ring itself.

Furthermore, the development of photocatalytic systems using visible light offers a green and powerful alternative. These methods can generate radical intermediates under exceptionally mild conditions, enabling novel transformations of the bromoethyl group that are not accessible through traditional thermal catalysis.

| Catalytic Approach | Metal/Catalyst | Potential Transformation on Bromoethyl Group | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C bond formation (Arylation, Vinylation) | Broad substrate scope, high functional group tolerance |

| Buchwald-Hartwig Amination | Palladium (Pd), Copper (Cu) | C-N bond formation (Amination) | Access to diverse amine derivatives |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | C-C bond formation (Alkynylation) | Introduction of alkyne moieties for click chemistry |

| Photoredox Catalysis | Ruthenium (Ru), Iridium (Ir) complexes | Radical-mediated C-C and C-heteroatom bond formation | Extremely mild reaction conditions, unique reactivity |

Strategies for Enhanced Regioselectivity and Stereocontrol

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making control of the substitution pattern a critical challenge. nih.gov While this compound has a defined 1,4-disubstitution pattern, the development of synthetic routes to its analogs and other complex pyrazoles hinges on mastering regioselectivity.

The classical approach involves the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov The choice of reactants and reaction conditions can influence the regiochemical outcome. For instance, steric and electronic differences in the hydrazine (B178648) and dicarbonyl substrate can direct the cyclization. Future strategies will focus on catalyst-controlled regioselectivity, where the catalyst dictates the outcome irrespective of the substrate's intrinsic biases. organic-chemistry.org For example, iron-catalyzed routes have shown promise in the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org

Another powerful method is the [3+2] cycloaddition of diazo compounds with alkynes or alkenes. rsc.orgrsc.org The regioselectivity of this reaction is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. The development of new chiral catalysts for these cycloadditions will also enable stereocontrol, which is crucial when introducing stereocenters into the pyrazole scaffold or its side chains.

| Synthetic Strategy | Key Reactants | Basis of Regiocontrol | Future Direction |

|---|---|---|---|

| Condensation Reaction | 1,3-Diketones and Hydrazines | Steric/electronic properties of substrates | Development of catalysts to override substrate control |

| 1,3-Dipolar Cycloaddition | Diazo Compounds and Alkynes/Alkenes | Frontier Molecular Orbital (FMO) interactions | Catalyst-controlled regioselectivity and enantioselectivity |

| Transition-Metal-Catalyzed C-H Functionalization | Pyrazole core and coupling partner | Directing groups on the pyrazole ring | Discovery of new directing groups for novel substitution patterns |

Design of Next-Generation Synthetic Methodologies

The future of organic synthesis lies in the development of methodologies that are not only efficient but also environmentally benign and atom-economical. For a molecule like this compound, this involves designing synthetic pathways that minimize steps, avoid hazardous reagents, and reduce waste.

One-pot and multi-component reactions (MCRs) are at the forefront of this effort. mdpi.com An MCR to construct the substituted pyrazole core in a single step from simple, readily available starting materials would represent a significant improvement over traditional multi-step sequences. For instance, a three-component reaction involving an appropriate hydrazine, a diketone equivalent, and a bromoethylating agent could streamline the synthesis considerably.

Flow chemistry is another next-generation methodology that offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to batch processing. The synthesis and subsequent functionalization of this compound could be significantly optimized by transitioning to a continuous flow process.

Furthermore, catalyst-free approaches, such as cycloadditions conducted under thermal or solvent-free conditions, are gaining traction as green synthetic methods. rsc.org Exploring such conditions for pyrazole synthesis could reduce reliance on potentially toxic and expensive metal catalysts.

Integration of Artificial Intelligence and Data Science in Organic Synthesis Planning

Reaction Outcome and Yield Prediction: Machine learning models can predict the outcome and potential yield of a chemical reaction given the reactants, reagents, and conditions. researchgate.netprinceton.edu This predictive power allows chemists to prioritize experiments, avoiding routes that are likely to fail and focusing on those with the highest probability of success. For the functionalization of the bromoethyl group, an AI model could predict the optimal catalyst, ligand, and base combination for a desired cross-coupling reaction. princeton.edu

Discovery of New Reactions: By analyzing patterns in reaction data, AI can also help in the discovery of entirely new transformations. This could lead to the development of novel methods for synthesizing or functionalizing the pyrazole core.

The integration of these computational tools does not replace the chemist but rather augments their expertise, creating a powerful human-machine partnership to accelerate the discovery and development of new molecules based on the this compound scaffold. gwern.net

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-bromoethyl)-1-methyl-1H-pyrazole with high purity?

Methodological Answer:

The synthesis typically involves alkylation of 1-methyl-1H-pyrazole with 1,2-dibromoethane under controlled conditions. A plausible route includes:

- Step 1: React 1-methyl-1H-pyrazole with 1,2-dibromoethane in a polar aprotic solvent (e.g., DMF or THF) using a base (e.g., K₂CO₃) to deprotonate the pyrazole nitrogen.

- Step 2: Optimize reaction temperature (e.g., 50–60°C) to favor mono-alkylation while minimizing di-substitution .

- Purification: Use flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product, as demonstrated for structurally similar brominated pyrazoles .

- Yield Improvement: Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv of 1,2-dibromoethane) to suppress side reactions .

Advanced: How does the bromoethyl substituent influence the electronic and steric properties of the pyrazole ring in cross-coupling reactions?

Methodological Answer:

The bromoethyl group introduces both steric bulk and electron-withdrawing effects:

- Electronic Effects: The Br atom polarizes the C-Br bond, making the adjacent CH₂ group susceptible to nucleophilic attack (e.g., in SN2 reactions). This enhances reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs .

- Steric Effects: The ethyl chain increases steric hindrance at the 4-position, potentially slowing coupling reactions. Computational studies (DFT) can quantify steric parameters (e.g., percent buried volume) to predict reactivity .

- Experimental Validation: Compare reaction rates with analogs (e.g., 4-methyl vs. 4-bromoethyl) using kinetic assays and NMR monitoring .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify the pyrazole ring protons (δ 7.5–8.0 ppm for H-3 and H-5) and bromoethyl signals (δ ~3.5–4.0 ppm for CH₂Br). ¹³C NMR confirms quaternary carbons and Br substitution .

- Mass Spectrometry (EI-MS): Look for molecular ion clusters [M]⁺ at m/z 205/207 (Br isotopic pattern) and fragment peaks (e.g., loss of CH₂Br) .

- IR Spectroscopy: Detect C-Br stretching (~550–650 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Advanced: What strategies mitigate decomposition during storage of bromoethyl-substituted pyrazoles?

Methodological Answer:

Decomposition via hydrolysis or elimination can be minimized by:

- Storage Conditions: Keep at 0–6°C under inert gas (Ar/N₂) to prevent moisture absorption and oxidative degradation .

- Stabilizers: Add molecular sieves (3Å) to scavenge trace water or use stabilizers like BHT (0.1% w/w) for long-term storage .

- Periodic Analysis: Conduct HPLC purity checks every 3–6 months and repurify via recrystallization (e.g., using hexane/EtOAc) if degradation exceeds 5% .

Basic: How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

Methodological Answer:

- Temperature Control: Maintain 50–60°C to balance reaction rate and selectivity. Higher temperatures risk di-alkylation or elimination .

- Solvent Choice: Use THF instead of DMF to reduce side reactions; THF’s lower polarity favors mono-alkylation .

- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity of 1,2-dibromoethane .

- Work-Up: Quench with ice-cold water to precipitate the product and reduce hydrolysis of unreacted dibromoethane .

Advanced: What are the mechanistic implications of the bromoethyl group in SN2 reactions for further functionalization?

Methodological Answer:

The bromoethyl group acts as a "dual handle" for functionalization:

- SN2 Reactivity: The primary bromide undergoes substitution with nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMSO). Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

- Competing Elimination: Steric hindrance from the pyrazole ring can favor E2 elimination (forming vinyl pyrazole by-products). Mitigate this by using bulky, less basic nucleophiles (e.g., NaN₃ vs. NaOH) .

- Mechanistic Probes: Isotope labeling (e.g., D₂O quenching) and Hammett plots can elucidate the dominance of SN2 vs. radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.